molecular formula C10H10O6 B13488598 3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid

3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13488598
M. Wt: 226.18 g/mol
InChI Key: WWEMUPFSNZXNHW-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid is a phenolic compound known for its antioxidant properties. It is a secondary plant metabolite involved in the phenylpropanoid pathway, which is crucial for the biosynthesis of various plant compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid typically involves the hydroxylation and methoxylation of cinnamic acid derivatives. One common method includes the use of 3,4-dihydroxycinnamic acid as a starting material, which undergoes methoxylation to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid has several scientific research applications:

    Chemistry: It is used as a model compound to study phenolic antioxidants and their reaction mechanisms.

    Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and its effects on biological systems.

    Medicine: Research into its potential therapeutic effects, particularly its antioxidant and anti-inflammatory properties, is ongoing.

    Industry: It is used in the development of natural antioxidants for food preservation and cosmetics

Mechanism of Action

The antioxidant activity of 3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals. This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing oxidative damage to cells and tissues .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydroxy-5-methoxycinnamic acid
  • 3,4-Dihydroxy-5-methoxybenzoic acid
  • Syringic acid
  • Ferulic acid
  • Caffeic acid

Uniqueness

Compared to similar compounds, 3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid has a unique combination of hydroxyl and methoxy groups, which enhances its antioxidant properties. This makes it particularly effective in neutralizing free radicals and protecting against oxidative stress .

Properties

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

IUPAC Name

3-(3,4-dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H10O6/c1-16-8-4-5(2-6(11)9(8)13)3-7(12)10(14)15/h2,4,11,13H,3H2,1H3,(H,14,15)

InChI Key

WWEMUPFSNZXNHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)O)CC(=O)C(=O)O

Origin of Product

United States

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